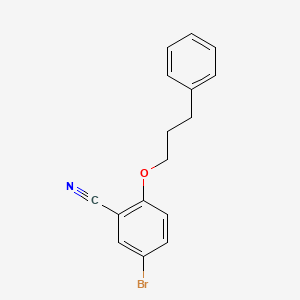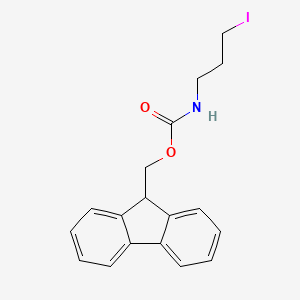
N-Fmoc-3-iodopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-3-iodopropylamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodopropyl group, a carbamic acid moiety, and a fluorene-9-ylmethyl ester group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodopropylamine typically involves multiple steps, starting with the preparation of the iodopropyl group and the fluorene-9-ylmethyl ester group. One common method involves the reaction of 3-iodopropanol with phosgene to form 3-iodopropyl chloroformate. This intermediate is then reacted with 9H-fluorene-9-ylmethanol in the presence of a base such as triethylamine to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-3-iodopropylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Hydrolysis: Products include 3-iodopropylcarbamic acid and 9H-fluorene-9-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Applications De Recherche Scientifique
N-Fmoc-3-iodopropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Fmoc-3-iodopropylamine involves its interaction with specific molecular targets. The iodopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The carbamic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the fluorene-9-ylmethyl ester group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromopropylcarbamic acid 9H-fluorene-9-ylmethyl ester
- 3-Chloropropylcarbamic acid 9H-fluorene-9-ylmethyl ester
- 3-Fluoropropylcarbamic acid 9H-fluorene-9-ylmethyl ester
Uniqueness
N-Fmoc-3-iodopropylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable tool in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C18H18INO2 |
|---|---|
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(3-iodopropyl)carbamate |
InChI |
InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) |
Clé InChI |
KAGDQFSEASAQJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(dimethylamino)propyl]thiino[3,2-b]indol-4(5H)-one hydrochloride](/img/structure/B8359744.png)
![4-(3-chloropropyl)-6,7-difluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8359746.png)
![7-Ethenyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B8359749.png)
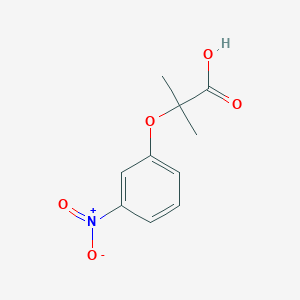


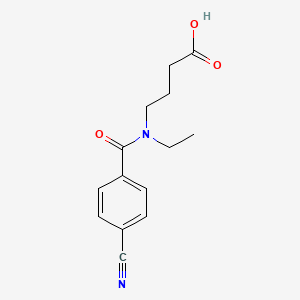
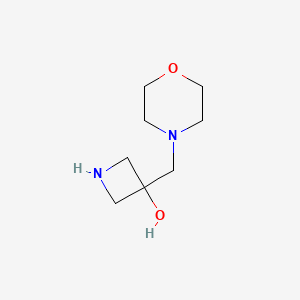
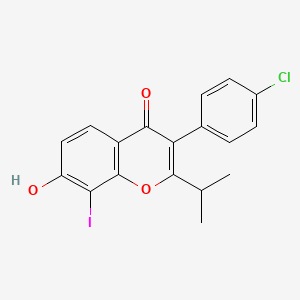
![Ethyl 4-[4-(benzyloxymethyl)cyclohexyl]-4-oxobutyrate](/img/structure/B8359815.png)

